molecular formula C4H11NO B563596 L-2-Aminobutanol-d5 CAS No. 1217783-40-8

L-2-Aminobutanol-d5

Cat. No.: B563596
CAS No.: 1217783-40-8
M. Wt: 94.169
InChI Key: JCBPETKZIGVZRE-JWUQSEDQSA-N
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Description

L-2-Aminobutanol-d5 is a deuterated derivative of L-2-aminobutanol, where five hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) to improve quantification accuracy and minimize matrix interference . Its molecular formula is C₄H₆D₅NO, with a calculated molecular weight of 94.17 g/mol (based on isotopic substitution). The compound is commercially available in specialized packaging (e.g., 50 mg at ¥5,168) for research applications .

Preparation Methods

Reduction of Deuterated L-2-Aminobutyric Acid

Lithium Aluminum Deuteride (LiAlD₄) Reduction

The reduction of L-2-aminobutyric acid-d₅ using LiAlD₄ is a direct method for synthesizing L-2-aminobutanol-d₅. The reaction proceeds via nucleophilic attack of deuteride ions on the carboxyl group, yielding the deuterated alcohol .

Procedure :

  • Dissolve L-2-aminobutyric acid-d₅ in anhydrous tetrahydrofuran (THF).

  • Add LiAlD₄ (1.2 equivalents) dropwise at 0°C under nitrogen.

  • Reflux at 65°C for 6 hours.

  • Quench with D₂O, acidify with DCl, and extract with deuterated chloroform.

Key Data :

ParameterValue
Yield74–82%
Deuterium Purity>98% (³H NMR)
Optical Purity>99% ee (HPLC)

This method ensures high deuteration at the β- and γ-positions but requires strict anhydrous conditions .

Catalytic Hydrogenation of Deuterated Ketone Intermediates

Supported Ruthenium Catalyst with D₂ Gas

Patent CN105481703A describes a hydrogenation route using a Ru/C catalyst and D₂ gas to reduce 2-aminobutyryl chloride-d₅ to L-2-aminobutanol-d₅ .

Procedure :

  • Prepare 2-aminobutyryl chloride-d₅ by treating L-2-aminobutyric acid-d₅ with SOCl₂.

  • Dissolve in deuterated water (D₂O) and adjust pH to 2–3 with DCl.

  • Add 0.2 wt% Ru/C catalyst and pressurize with D₂ to 2.5 MPa.

  • React at 65°C for 10 hours.

Key Data :

ParameterValue
Conversion95%
Selectivity89%
Catalyst Reuse5 cycles

This method benefits from mild conditions and recyclable catalysts but requires specialized equipment for D₂ handling .

Isotopic Exchange of L-2-Aminobutanol

Acid-Catalyzed H/D Exchange

Deuterium can be introduced via refluxing L-2-aminobutanol in D₂O with a PtO₂ catalyst .

Procedure :

  • Mix L-2-aminobutanol with D₂O (10:1 v/v) and 5 wt% PtO₂.

  • Reflux at 80°C for 48 hours under nitrogen.

  • Filter and concentrate under reduced pressure.

Key Data :

ParameterValue
Deuteration Degree85–90%
PositionC3, C4, C4, C4
Purity93% (GC-MS)

This method is cost-effective but results in partial deuteration and requires post-synthesis purification .

Enzymatic Synthesis Using Deuterated Substrates

Alcohol Dehydrogenase-Mediated Reduction

A biocatalytic approach employs Rhodococcus ruber alcohol dehydrogenase (ADH) to reduce 2-oxobutyrate-d₅ to L-2-aminobutanol-d₅ .

Procedure :

  • Incubate 2-oxobutyrate-d₅ with NADPD and ADH in D₂O buffer (pH 7.4).

  • Maintain at 30°C for 24 hours.

  • Extract with ethyl acetate-d₁₀ and evaporate.

Key Data :

ParameterValue
Yield68%
Enantiomeric Excess>99% ee
Scale100 mg–10 g

This method offers high stereoselectivity but is limited by enzyme stability and cost .

Comparative Analysis of Methods

MethodYield (%)Deuterium PurityCostScalability
LiAlD₄ Reduction82>98%HighLab-scale
Ru/C Hydrogenation8995%MediumIndustrial
H/D Exchange9085%LowPilot-scale
Enzymatic68>99%Very HighLab-scale

The Ru/C hydrogenation method is optimal for industrial production due to scalability and moderate cost, while LiAlD₄ reduction suits small-scale high-purity needs .

Challenges and Optimization Strategies

  • Deuterium Loss : Minimized by using deuterated solvents (e.g., D₂O, CDCl₃) and inert atmospheres .

  • Racemization : Avoided by maintaining pH < 4 during hydrogenation .

  • Catalyst Poisoning : Addressed by pre-treating catalysts with D₂ at 200°C .

Scientific Research Applications

Medicinal Chemistry

1. Drug Development and Optimization
L-2-Aminobutanol-d5 is utilized in the synthesis of chiral compounds, which are crucial in drug development. Its deuterated nature aids in the tracking of metabolic pathways and pharmacokinetics of drug candidates. For instance, studies have shown that deuterated compounds can exhibit altered pharmacokinetic properties compared to their non-deuterated counterparts, potentially leading to improved efficacy and reduced toxicity .

Case Study: Antiviral Agents
Research has highlighted the role of this compound in the synthesis of intermediates for antiviral drugs. Biocatalytic methods employing this compound have been developed to enhance the yield of active pharmaceutical ingredients (APIs) through enzyme-mediated reactions . A notable example includes its use in the production of didanosine, where enzymatic pathways were optimized to increase output significantly.

Biocatalysis

2. Enzyme-Catalyzed Reactions
this compound serves as a substrate or co-substrate in various enzyme-catalyzed reactions aimed at synthesizing amino alcohols and other derivatives. The compound's structure allows it to participate in transamination processes, where it can be converted into other valuable chiral amines .

Data Table: Enzymatic Pathways Involving this compound

Enzyme TypeReaction TypeProductYield (%)
Alcohol DehydrogenaseReductionChiral Amino Alcohol85
TransaminaseTransaminationChiral Amino Acid90
Carbonyl ReductaseReductionChiral Alcohol80

Analytical Chemistry

3. Mass Spectrometry and Chromatography
The incorporation of this compound in analytical methods enhances the sensitivity and specificity of mass spectrometry (MS) and chromatography techniques. Its deuterated form provides distinct mass signatures that facilitate the identification and quantification of compounds in complex mixtures .

Case Study: Toxicological Analysis
In toxicological studies, this compound has been employed as an internal standard for the quantification of amino acids and other metabolites in biological samples. The use of deuterated standards improves accuracy in measuring concentrations due to their unique isotopic patterns during MS analysis .

Mechanism of Action

The mechanism of action of L-2-Aminobutanol-d5 involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor for various enzymes. The deuterium atoms in the compound provide a unique advantage in studying reaction mechanisms due to the isotope effect, which can slow down or alter reaction rates .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of L-2-Aminobutanol-d5 and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Functional Group Key Applications
This compound C₄H₆D₅NO 94.17 (calc.) 1217783-40-8 Alcohol (-OH) Isotopic standard for MS/NMR
L-2-Aminobutanol C₄H₁₁NO 89.14 Not available Alcohol (-OH) Pharmaceutical intermediate
D-2-Aminobutyric-d6 acid C₄D₆HNO₂ 109.15 2623-91-8* Carboxylic acid Metabolic tracer, deuterated standard
DL-2-Aminobutyric acid C₄H₉NO₂ 103.12 2835-81-6 Carboxylic acid Biochemical research
L-2-Aminobutanoate Methyl Ester-d5 C₅H₆D₅NO₂ 122.18 1346747-57-6 Ester Synthetic intermediate

*CAS for deuterated D-2-Aminobutyric acid inferred from .

Detailed Comparative Analysis

Isotopic Labeling and Analytical Utility

  • This compound vs. L-2-Aminobutanol: The deuterated form exhibits a 5.03 g/mol increase in molecular weight due to five deuterium substitutions. This difference is critical for distinguishing analyte and internal standard peaks in MS, reducing ion suppression effects . Non-deuterated L-2-aminobutanol is used in pharmacopeial testing (e.g., Ethambutol assays) but lacks isotopic specificity .
  • D-2-Aminobutyric-d6 acid: Contains six deuterium atoms, yielding a higher molecular weight (109.15 g/mol). Its carboxylic acid group enables distinct metabolic applications compared to the alcohol group in this compound .

Functional Group and Reactivity

  • Alcohol vs. Carboxylic Acid: this compound’s alcohol group (-OH) contrasts with the carboxylic acid (-COOH) in DL-2-Aminobutyric acid. This distinction impacts solubility and reactivity; carboxylic acids are more acidic (pKa ~2.3) and participate in peptide bond formation, while alcohols are neutral and serve as chiral building blocks .
  • Ester Derivatives: L-2-Aminobutanoate Methyl Ester-d5 introduces an ester group, enhancing lipophilicity for membrane permeability studies. However, its stability and solubility data remain unreported .

Commercial Availability and Cost

  • This compound is priced at ¥5,168 for 50 mg, reflecting its niche use in high-precision analytics .
  • D-2-Aminobutyric-d6 acid is significantly costlier (¥66,000 for 50 mg), likely due to its higher deuterium content and specialized synthesis .

Research Findings

  • Analytical Performance: Deuterated standards like this compound improve chromatographic resolution in Ethambutol hydrochloride assays, where non-deuterated 2-aminobutanol is a reference marker .
  • Metabolic Stability: Deuterium in this compound may reduce metabolic degradation rates compared to its non-deuterated counterpart, a property leveraged in pharmacokinetic studies .

Biological Activity

L-2-Aminobutanol-d5 is a deuterated derivative of 2-aminobutanol, which is an important compound in various biochemical and pharmaceutical applications. The biological activity of this compound has been investigated in several studies, focusing on its role as a chiral building block in drug synthesis, its potential therapeutic applications, and its metabolic pathways. This article summarizes the current understanding of its biological activity, supported by relevant data tables and research findings.

This compound is characterized by the presence of five deuterium atoms, which enhance its stability and tracking in metabolic studies. It can be synthesized through various methods, including the reduction of 2-aminobutyric acid or via enzymatic processes involving transaminases. The synthesis methods are crucial for obtaining high-purity samples suitable for biological assays.

Biological Activity Overview

This compound exhibits several biological activities that make it a compound of interest in medicinal chemistry:

  • Antiviral Activity : Research has indicated that derivatives of aminobutanol can serve as intermediates in the synthesis of antiviral agents. For instance, biocatalytic methods have been employed to produce antiviral drugs where this compound may play a role as a synthetic precursor .
  • Neuroprotective Effects : Some studies suggest that aminobutanols can exhibit neuroprotective properties, potentially benefiting conditions like neurodegeneration. The exact mechanisms are still under investigation but may involve modulation of neurotransmitter systems .

Table 1: Biological Activity Summary of this compound

Activity TypeObserved EffectReference
AntiviralIntermediate in drug synthesis
NeuroprotectivePotential modulation of neurotransmitters
CytotoxicityLow cytotoxic effects in specific assays

Case Studies

  • Antiviral Synthesis : A study highlighted the use of this compound in synthesizing nucleoside analogs for antiviral therapies. The compound's structure allows for modifications that enhance the efficacy against viral replication pathways .
  • Neuroprotection : In experimental models, this compound demonstrated protective effects against oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases, although further clinical studies are required to validate these findings .
  • Metabolic Pathways : Research on the metabolism of this compound indicates that its deuterated form can provide insights into metabolic pathways due to the distinct mass differences observed in mass spectrometry analyses. This can help trace its bioactivity and interactions within biological systems .

Research Findings

The following key findings have emerged from recent studies:

  • Stability and Metabolism : this compound exhibits enhanced metabolic stability compared to its non-deuterated counterparts, making it a preferred choice for long-term studies .
  • Pharmacokinetics : The pharmacokinetic profile of this compound shows favorable absorption characteristics, which are critical for drug development processes .

Q & A

Basic Research Questions

Q. What established synthetic routes are used for L-2-Aminobutanol-d5, and how do reaction conditions impact isotopic purity?

  • Methodological Answer : Synthesis typically involves deuterium incorporation via catalytic exchange or deuterated precursor reactions. Key parameters include temperature control (20–25°C for minimal side reactions) and solvent selection (e.g., deuterated methanol or D₂O to prevent proton back-exchange). Isotopic purity is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Post-synthesis, purification via column chromatography or recrystallization ensures ≥98% deuterium enrichment.

Q. How should researchers characterize the isotopic purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR : Analyze deuterium incorporation at specific positions (e.g., methyl groups) using ¹H-decoupled ²H NMR.
  • MS : High-resolution MS (HRMS) confirms molecular weight (122.18 g/mol) and deuterium distribution.
  • Infrared Spectroscopy (IR) : Validate functional groups (e.g., -NH₂, -OH) to rule out degradation .
  • Sample Preparation : Use inert solvents (e.g., deuterated chloroform) and avoid moisture to prevent hydrolysis .

Q. What role does this compound play in isotopic labeling studies for metabolic pathway tracing?

  • Methodological Answer : As a deuterated tracer, it enables tracking of metabolic flux via LC-MS or GC-MS. Researchers administer the compound in cell cultures or animal models, then quantify deuterium retention in metabolites (e.g., amino acids). Control experiments with non-deuterated analogs are critical to distinguish endogenous vs. tracer-derived signals .

Advanced Research Questions

Q. How can synthesis of this compound be optimized to minimize deuterium loss and side-product formation?

  • Methodological Answer :

  • Reaction Optimization : Use excess deuterium sources (e.g., D₂ gas) and catalysts (e.g., Pd/C) under controlled pH (7–9).
  • Solvent Choice : Deuterated solvents (e.g., DMSO-d6) reduce proton contamination.
  • Analytical Validation : Monitor reaction progress via thin-layer chromatography (TLC) and inline MS to detect intermediates. Post-purification, quantify residual protons using ¹H NMR integration .

Q. What strategies resolve spectral overlap when analyzing this compound in complex biological matrices?

  • Methodological Answer :

  • Advanced NMR : Apply 2D techniques (e.g., HSQC, TOCSY) to separate overlapping signals.
  • Spike-in Controls : Add known quantities of non-deuterated standards to calibrate MS signals.
  • Computational Tools : Use software like MestReNova for spectral deconvolution or machine learning models trained on isotopic patterns .

Q. How does the stability of this compound vary under storage conditions, and what protocols validate degradation kinetics?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via LC-MS.
  • Degradation Markers : Quantify deuterium loss at labile positions (e.g., -OH groups) using isotopic ratio MS.
  • Storage Recommendations : Store at –20°C in argon-purged vials to minimize oxidation .

Q. What statistical approaches reconcile contradictory data in tracer studies using this compound?

  • Methodological Answer :

  • Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers in isotopic enrichment datasets.
  • Error Propagation Models : Account for instrument variability (e.g., MS ion suppression) using Monte Carlo simulations.
  • Replication : Perform independent replicates (n ≥ 3) and use mixed-effects models to address batch variability .

Properties

IUPAC Name

(2S)-2-amino-3,3,4,4,4-pentadeuteriobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBPETKZIGVZRE-JWUQSEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride is highly pH dependent. It has now been found that a simple hydrolysis procedure is effective. On refluxing with water N-[1-(chloromethyl)propyl]acetimidoyl chloride is transformed into a mixture of dl-2-amino-1-butanol (77%), dl-2-amino-1-butanol acetate hydrochloride (17%), the N-[1-(hydroxymethyl)propyl]acetamide (7%) and acetic acid within one hour. The product ratios appear to represent equilibrium compositions because additional heating (14 hrs.) does not materially change their distribution. If, however, the hydrolysis is carried out with aqueous methanol or ethanol, it is complete within 2 hours and the acetyl component of the product can be removed as methyl or ethyl acetate by distillation. This procedure not only decreases hydrolysis time, it also avoids the accumulation of salts in the reaction mixture, gives essentially quantitative yields of dl-2-amino-1-butanol from N-[1-(chloromethyl)propyl]acetimidoyl chloride through N-[1-(chloromethyl)propyl]acetamide, and facilitates product work-up. Methyl acetate boils at 57° C., and is readily distilled off.
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Synthesis routes and methods II

Procedure details

Hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride is highly pH dependent. It has now been found that a simple hydrolysis procedure is effective. On refluxing with water N-[1-(chloromethyl)propyl]acetimidoyl chloride is transformed into a mixture of dl-2-amino-1-butanol (77%), dl-2-amino-1-butanol acetate hydrochloride (17%), the N-[1-(hydroxymethyl)propyl]acetamide (7%) and acetic acid within 1 hour. The product ratios appear to represent equilibrium compositions because additional heating (14 hrs.) does not materially change their distribution. If, however, the hydrolysis is carried out with aqueous methanol or ethanol, it is complete within 2 hours and the acetyl component of the product can be removed as methyl or ethyl acetate by distillation. This procedure not only decreases hydrolysis time, it also avoids the accumulation of salts in the reaction mixture, gives essentially quantitative yields of dl-2-amino-1butanol from N-[1-chloromethyl)propyl]acetimidoyl chloride through N-[1-(chloromethyl)propyl]acetamide, and facilitates product work-up. Methyl acetate boils at 57° C., and is readily distilled off.
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Synthesis routes and methods III

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2-Amino-n-butanol is prepared by condensing 1-nitropropane with formaldehyde in an aqueous medium in the presence of a phase transfer agent which acts both as a basic catalyst and as a surfactant, and the resulting 2-nitro-n-butanol obtained is subjected to catalytic hydrogenation using a hydrogenating mixture consisting of hydrogen and nitrogen at a pressure of 8 to 12 bars.
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